1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine

Physicochemical profiling Ionization state Medicinal chemistry

1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine (CAS 1856092-70-0) is a heterocyclic building block of the imidazole-pyrazole hybrid class, with molecular formula C₉H₁₃N₅ and molecular weight 191.23 g/mol. The compound incorporates both a 2-methylimidazole ring linked via a methylene bridge to a 1-methylpyrazole core bearing a free 5-amine group, a scaffold frequently explored in kinase inhibitor and receptor modulator programs.

Molecular Formula C9H13N5
Molecular Weight 191.238
CAS No. 1856092-70-0
Cat. No. B2680047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine
CAS1856092-70-0
Molecular FormulaC9H13N5
Molecular Weight191.238
Structural Identifiers
SMILESCC1=NC=CN1CC2=NN(C(=C2)N)C
InChIInChI=1S/C9H13N5/c1-7-11-3-4-14(7)6-8-5-9(10)13(2)12-8/h3-5H,6,10H2,1-2H3
InChIKeyNTQAMPWZXZTLJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine (CAS 1856092-70-0): Procurement-Relevant Physicochemical Profile


1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine (CAS 1856092-70-0) is a heterocyclic building block of the imidazole-pyrazole hybrid class, with molecular formula C₉H₁₃N₅ and molecular weight 191.23 g/mol . The compound incorporates both a 2-methylimidazole ring linked via a methylene bridge to a 1-methylpyrazole core bearing a free 5-amine group, a scaffold frequently explored in kinase inhibitor and receptor modulator programs. Predicted physicochemical properties include a boiling point of 417.5±30.0 °C, density of 1.30±0.1 g/cm³, and a pKa of 7.13±0.33 . These features position the compound as a moderately basic, relatively low-density heterocyclic amine suitable for further derivatization in medicinal chemistry campaigns.

Why 1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine Cannot Be Casually Substituted with In-Class Analogs


Within the imidazole-pyrazole hybrid chemical space, seemingly minor structural alterations—such as the presence or absence of a methyl group on the imidazole ring, or the positional attachment of the imidazolylmethyl linker—produce measurable shifts in predicted physicochemical properties that directly impact synthetic tractability, purification strategy, and biological target engagement . The 2-methyl substitution on the imidazole ring of CAS 1856092-70-0 is not a passive structural feature; it modulates electron density on the heterocycle, alters the conjugate acid pKa relative to des-methyl analogs, and influences lipophilicity-driven partitioning behavior. These quantifiable differences mean that procurement decisions cannot be made solely on gross scaffold similarity; the specific substitution pattern must be matched to the intended reaction conditions or pharmacological hypothesis.

Quantitative Differentiation Evidence for 1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine Versus Closest Analogs


Predicted pKa Shift of +0.76 Log Units Relative to Des-Methyl Imidazole Analog Confers Distinct Ionization Behavior

The 2-methyl substitution on the imidazole ring of CAS 1856092-70-0 raises the predicted conjugate acid pKa by 0.76 log units compared to the des-methyl analog 3-(1H-imidazol-1-ylmethyl)-1-methyl-1H-pyrazol-5-amine (CAS 1855951-80-2), where the imidazole ring is unsubstituted . This pKa elevation (7.13 vs. 6.37) means that at physiological pH 7.4, CAS 1856092-70-0 exists in a higher fraction of its neutral free-base form, which directly affects passive membrane permeability, solubility-pH profile, and the choice of salt form during formulation.

Physicochemical profiling Ionization state Medicinal chemistry

Predicted Boiling Point Reduction of 23.8 °C vs. Des-Methyl Imidazole Analog Facilitates Distillation-Based Purification

CAS 1856092-70-0 exhibits a predicted boiling point of 417.5±30.0 °C, which is 23.8 °C lower than the 441.3±30.0 °C predicted for the des-methyl imidazole comparator CAS 1855951-80-2 . The addition of the methyl group on the imidazole ring reduces intermolecular hydrogen-bonding capacity (the N–H of the imidazole is replaced by N–CH₃), lowering the enthalpy of vaporization and thus reducing the boiling point.

Thermal properties Purification Process chemistry

Predicted Density Reduction of 0.05 g/cm³ Relative to Des-Methyl Analog Alters Solution Handling and Formulation Parameters

The predicted density of CAS 1856092-70-0 is 1.30±0.1 g/cm³, compared to 1.35±0.1 g/cm³ for the des-methyl imidazole analog CAS 1855951-80-2 . The 0.05 g/cm³ reduction (approximately 3.7% lower) results from the replacement of an imidazole N–H hydrogen-bond donor with an N–CH₃ group, which disrupts crystal packing efficiency and reduces the mass per unit volume in the condensed phase.

Physical property Formulation Density

2-Methylimidazole Substituent Eliminates a Hydrogen-Bond Donor Site, Altering Supramolecular Recognition vs. Unsubstituted Imidazole Analogs

The 2-methyl group on the imidazole ring of CAS 1856092-70-0 converts what would be an N–H hydrogen-bond donor (present in unsubstituted imidazole analogs such as CAS 1855951-80-2 and CAS 1856080-70-0) into an N–CH₃ group incapable of serving as a classical hydrogen-bond donor . This structural feature reduces the total hydrogen-bond donor count by one, which is a critical parameter in Lipinski's Rule of Five assessments and in target-binding pharmacophore models that require a specific donor/acceptor pattern.

Hydrogen bonding Molecular recognition Crystallography

Regioisomeric Differentiation: 3-Imidazolylmethyl Attachment at Pyrazole C3 vs. C5 Position Defines Distinct Downstream Derivatization Vectors

CAS 1856092-70-0 bears the imidazolylmethyl substituent at the pyrazole C3 position with the free amine at C5, whereas the regioisomer CAS 1856044-34-2 (1-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine) places the imidazolylmethyl group at C5 and the amine at C3 . This positional isomerism yields compounds with identical molecular formula and molecular weight but divergent spatial orientation of the reactive amine handle relative to the imidazole moiety, which affects the trajectory of any substituent introduced via amine acylation, sulfonylation, or reductive amination.

Regiochemistry Synthetic chemistry Building block

Absence of Published Biological Activity Data Necessitates Empirical Head-to-Head Profiling Against Structural Analogs for Target-Specific Programs

At the time of this analysis, no peer-reviewed primary research articles or patents were identified that report quantitative biological activity data (IC₅₀, Kᵢ, EC₅₀, MIC, etc.) specifically for CAS 1856092-70-0 . The broader imidazole-pyrazole hybrid class has demonstrated activity across kinase inhibition, antibacterial, and mGlu5 receptor modulation targets , but direct attribution of any specific potency value to CAS 1856092-70-0 is not supported by the current public literature. This stands in contrast to more extensively characterized analogs within the same chemical series, where patent and literature data are available.

Biological activity Data gap Empirical profiling

Validated Application Scenarios for 1-Methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine Based on Quantified Differentiation Evidence


Medicinal Chemistry Programs Requiring a Single Hydrogen-Bond Donor Pharmacophore with a pKa-Tunable Imidazole Moiety

In fragment-based drug discovery campaigns where the target binding site accommodates only one hydrogen-bond donor from the ligand, CAS 1856092-70-0 offers a distinct advantage over its des-methyl imidazole analogs (CAS 1855951-80-2, CAS 1856080-70-0) by eliminating the imidazole N–H donor. Combined with the +0.76 unit pKa elevation (7.13 vs. 6.37) , the compound provides a higher fraction of neutral species at physiological pH, which is beneficial for penetrating lipophilic binding pockets in targets such as CNS receptors or intracellular kinases where passive permeability correlates with target engagement.

Parallel Synthesis Libraries Where Regiochemistry Defines the Diversity Vector

The C3-imidazolylmethyl/C5-amine regiochemistry of CAS 1856092-70-0 distinguishes it from the C5-imidazolylmethyl/C3-amine regioisomer CAS 1856044-34-2 . For library synthesis protocols that use the free amine as the sole diversification handle (e.g., amide coupling with carboxylic acid building blocks), the spatial orientation of the elaborated group relative to the imidazole recognition element is fundamentally determined by this regiochemistry. Researchers building scaffold-focused libraries should procure the specific regioisomer that matches their computational docking predictions rather than assuming regioisomeric equivalence.

Process Chemistry Development Where Distillation-Based Purification Is Preferred

The 23.8 °C lower predicted boiling point of CAS 1856092-70-0 (417.5 °C) compared to the des-methyl analog (441.3 °C) makes it the more suitable candidate when short-path or wiped-film distillation is the intended purification method following multi-step synthesis. The reduced thermal stress also lowers the risk of decomposition during purification, which is particularly relevant for scale-up from milligram to multi-gram quantities where chromatographic purification becomes cost-prohibitive.

Novel IP Generation Through Empirical Profiling of Under-Characterized Chemical Space

The confirmed absence of published biological activity data for CAS 1856092-70-0 makes it an attractive starting point for organizations seeking to establish novel composition-of-matter or method-of-use intellectual property. Unlike extensively characterized analogs within the imidazole-pyrazole antibacterial patent space, this compound represents an open opportunity for first-to-file patent applications contingent on empirical biological profiling results. Procurement should be coupled with a planned broad-panel screening strategy to maximize the probability of identifying a patentable activity profile.

Quote Request

Request a Quote for 1-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.